(1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material (1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material (1R,2S)-2-(dimethylamino)-1-phenyl-1-propanol is an alkylbenzene.
Methylephedrine is a sympathomimetic amine that appears in various over-the-counter cough and cold medications throughout the world,,. The abuse of methylephedrine-containing medications has been reported in Japan. Methylephedrine is not legally available in the United States, but has been identified in cases of drug abuse.
Methylephedrine is a natural product found in Ephedra sinica and Ephedra intermedia with data available.
Brand Name: Vulcanchem
CAS No.: 552-79-4
VCID: VC0535204
InChI: InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1
SMILES: CC(C(C1=CC=CC=C1)O)N(C)C
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

(1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

CAS No.: 552-79-4

Cat. No.: VC0535204

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(1R,2S)-(-)-N--Methylephedrine solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material - 552-79-4

Specification

Description (1R,2S)-2-(dimethylamino)-1-phenyl-1-propanol is an alkylbenzene.
Methylephedrine is a sympathomimetic amine that appears in various over-the-counter cough and cold medications throughout the world,,. The abuse of methylephedrine-containing medications has been reported in Japan. Methylephedrine is not legally available in the United States, but has been identified in cases of drug abuse.
Methylephedrine is a natural product found in Ephedra sinica and Ephedra intermedia with data available.
CAS No. 552-79-4
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
Standard InChI InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m0/s1
Standard InChI Key FMCGSUUBYTWNDP-ONGXEEELSA-N
Isomeric SMILES C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C
SMILES CC(C(C1=CC=CC=C1)O)N(C)C
Canonical SMILES CC(C(C1=CC=CC=C1)O)N(C)C
Appearance Solid powder
Boiling Point 251.3
Melting Point 87.5 °C

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